2-Bromo-5-(2-methoxyphenyl)pyridine molecular weight and formula
2-Bromo-5-(2-methoxyphenyl)pyridine molecular weight and formula
An In-depth Technical Guide to 2-Bromo-5-(2-methoxyphenyl)pyridine: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability.[1] Its presence in a vast array of pharmaceuticals underscores the importance of developing versatile pyridine-based building blocks for drug discovery programs. 2-Bromo-5-(2-methoxyphenyl)pyridine is one such high-value intermediate, combining the reactivity of a bromopyridine with the structural motifs of a biaryl system. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic protocol, characterization data, and its potential applications for researchers and scientists in the field of drug development.
Physicochemical and Structural Properties
2-Bromo-5-(2-methoxyphenyl)pyridine is a substituted biarylheterocycle. The core physicochemical properties are essential for its use in synthesis, including calculating molar equivalents and interpreting analytical data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrNO | [2] |
| Molecular Weight | 264.12 g/mol | [2] |
| Canonical SMILES | COc1ccccc1-c1ccc(Br)nc1 | [2] |
| InChIKey | SLJNWBSNNULWKL-UHFFFAOYSA-N | [2] |
Chemical Structure
The structure features a pyridine ring substituted at the 2-position with a bromine atom and at the 5-position with a 2-methoxyphenyl group. The bromine atom serves as a versatile synthetic handle for further functionalization, typically via cross-coupling reactions.
Caption: Chemical structure of 2-Bromo-5-(2-methoxyphenyl)pyridine.
Synthesis via Suzuki-Miyaura Cross-Coupling
The most logical and efficient synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine involves a regioselective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a cornerstone of modern organic synthesis for its reliability, mild conditions, and tolerance of a wide range of functional groups.[3][4]
Mechanistic Rationale
The synthesis strategically couples 2,5-dibromopyridine with (2-methoxyphenyl)boronic acid. The choice of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable base is critical. The reaction proceeds through a well-established catalytic cycle involving three key steps:
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Oxidative Addition: The Pd(0) catalyst inserts into the more reactive C-Br bond of 2,5-dibromopyridine. The C-Br bond at the 2-position is generally more susceptible to oxidative addition than the one at the 5-position in pyridine rings, allowing for regioselective coupling.
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Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃ or K₃PO₄) to form a more nucleophilic boronate species, transfers the 2-methoxyphenyl group to the palladium center.[5]
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Reductive Elimination: The desired product, 2-Bromo-5-(2-methoxyphenyl)pyridine, is formed as the two organic fragments are eliminated from the palladium center, which regenerates the active Pd(0) catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding as intended.
Materials:
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2,5-Dibromopyridine (1.0 eq)
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(2-Methoxyphenyl)boronic acid (1.1 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
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1,4-Dioxane and Water (4:1 v/v), degassed
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Reaction vessel (e.g., Schlenk flask)
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Inert gas supply (Argon or Nitrogen)
Procedure:
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Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2,5-dibromopyridine, (2-methoxyphenyl)boronic acid, Pd(PPh₃)₄, and anhydrous K₂CO₃.
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Expert Insight: Ensuring anhydrous conditions and a thoroughly inert atmosphere is paramount to prevent catalyst deactivation and competing hydrolysis of the boronic acid.
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Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe.
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Causality: The aqueous base is necessary to activate the boronic acid for the transmetalation step. Dioxane serves as an excellent organic solvent for the reactants. Degassing removes dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.
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Reaction: Heat the mixture to 85-95 °C with vigorous stirring.
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Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. A new spot corresponding to the product should appear with a higher retention factor (Rf) than the starting 2,5-dibromopyridine. The reaction is typically complete within 12-16 hours.
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Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Bromo-5-(2-methoxyphenyl)pyridine as a pure solid.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the substituents on the pyridine and phenyl rings.
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (δ 7.0-8.8 ppm) will show distinct signals for the pyridine and phenyl protons. The methoxy group will appear as a sharp singlet around δ 3.8-3.9 ppm. Coupling patterns (doublets, triplets, doublet of doublets) will confirm the substitution pattern. |
| ¹³C NMR | Aromatic region (δ 110-160 ppm) will display 11 distinct signals for the carbon atoms (one signal may be obscured by the solvent). The methoxy carbon will appear around δ 55-56 ppm.[6] |
| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The exact mass should correspond to the calculated value for C₁₂H₁₀BrNO. |
Reactivity and Applications in Drug Discovery
2-Bromo-5-(2-methoxyphenyl)pyridine is a bifunctional building block. Having selectively functionalized the 5-position, the remaining bromine at the 2-position serves as a prime site for subsequent diversification.
Sequential Cross-Coupling Strategies
The C2-Br bond can be used in a second cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents. This sequential functionalization allows for the rapid construction of complex, non-symmetrical tri-substituted pyridine libraries, which is a powerful strategy in lead optimization.
Caption: Synthetic workflow for library generation using the target molecule.
Relevance in Medicinal Chemistry
The 2-arylpyridine motif is a privileged structure found in numerous biologically active compounds. By providing a robust route to analogues, 2-Bromo-5-(2-methoxyphenyl)pyridine is an ideal starting point for exploring structure-activity relationships (SAR) in various therapeutic areas, including oncology, neuroscience, and infectious diseases. The methoxy group can also serve as a key interaction point with biological targets or be demethylated to a phenol for further derivatization.
Conclusion
2-Bromo-5-(2-methoxyphenyl)pyridine is a strategically important heterocyclic building block for chemical and pharmaceutical research. Its synthesis is readily achieved through well-established and reliable Suzuki-Miyaura cross-coupling protocols. The true value of this compound lies in its capacity for sequential, site-selective functionalization, enabling the efficient and controlled synthesis of diverse libraries of complex pyridine derivatives for drug discovery and development programs. This guide provides the foundational knowledge and practical protocols for researchers to confidently incorporate this versatile intermediate into their synthetic endeavors.
References
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Ossowska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338–2347. Retrieved from [Link]
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Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. Retrieved from [Link]
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]
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